5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine
Overview
Description
5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11BrClN3O and its molecular weight is 328.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is the Sodium-Glucose Transporter 2 (SGLT2) in the human body . SGLT2 is a protein that helps in the reabsorption of glucose in the kidneys. Inhibiting this protein can help reduce blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
This compound interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to an increase in glucose excretion through urine and a decrease in blood glucose levels .
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in blood glucose levels . This is achieved by inhibiting the function of SGLT2, leading to increased glucose excretion through urine .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-18-9-4-2-8(3-5-9)6-15-11-10(13)7-16-12(14)17-11/h2-5,7H,6H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGBZJJSHSUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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